molecular formula C11H22N2O3 B2564045 tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1402249-04-0

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2564045
CAS No.: 1402249-04-0
M. Wt: 230.308
InChI Key: WASPQYKCAGLHMM-IUCAKERBSA-N
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Description

“tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO4 . It has a molecular weight of 231.29 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate group attached to the tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully described in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • "tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate" serves as a crucial intermediate in the synthesis of enantiopure compounds and derivatives. For instance, it has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its utility in creating cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative with significant yields (Marin et al., 2004).
  • The compound is also an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate has been documented, highlighting its role in the development of pharmaceuticals (Kong et al., 2016).

Molecular Structure and Analysis

  • X-ray studies have revealed detailed molecular structures of related compounds, shedding light on the crystal structure and molecular packing driven by strong hydrogen bonds. Such studies are essential for understanding the physical and chemical properties of compounds derived from "this compound" (Didierjean et al., 2004).

Application in Drug Synthesis

  • The compound's derivatives have been employed as key intermediates in the synthesis of various pharmacologically active molecules. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights its significance in the development of cancer therapies (Wang et al., 2015).

Novel Synthetic Routes

  • Research has also focused on developing new synthetic routes and methodologies using this compound as a starting material or intermediate. This includes the creation of novel structures and scaffolds for further pharmaceutical application, such as the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines (Harmsen et al., 2011).

Safety and Hazards

The safety and hazards associated with “tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” are not available in the resources I found .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASPQYKCAGLHMM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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